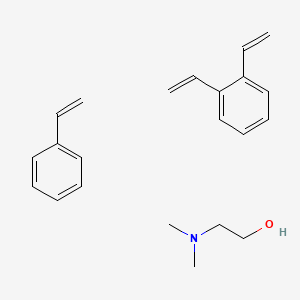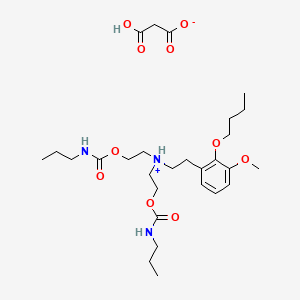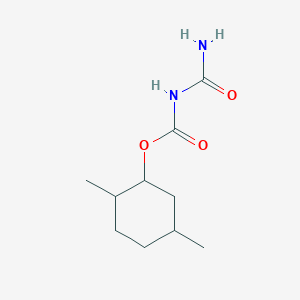![molecular formula C17H11ClCuN2O3 B13769087 Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-28-8](/img/structure/B13769087.png)
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- is a heterocyclic organic compound with the molecular formula C₁₇H₉ClCuN₂O₃ and a molecular weight of 390.28 g/mol . This compound is known for its complex structure, which includes a copper ion coordinated with a naphthalene ring substituted with a chlorophenylazo group and a hydroxy group . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade 4-chloroaniline and sodium nitrite.
Efficient Coupling: Employing continuous flow reactors for the coupling reaction to enhance efficiency.
Automated Complexation: Utilizing automated systems for the complexation step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylazo derivatives.
Scientific Research Applications
Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- involves its ability to coordinate with metal ions and form stable complexes. The molecular targets include various enzymes and proteins that interact with the copper ion. The pathways involved often relate to oxidative stress and redox reactions, where the compound can act as both an oxidizing and reducing agent .
Comparison with Similar Compounds
Similar Compounds
Copper, [3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)-kappaO]-: Similar structure but with a phenylazo group instead of a chlorophenylazo group.
Copper, [4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxylato(2-)-kappaO]-: Similar structure but with a 2-chlorophenylazo group instead of a 4-chlorophenylazo group.
Uniqueness
The uniqueness of Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-chlorophenylazo group enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
67828-28-8 |
|---|---|
Molecular Formula |
C17H11ClCuN2O3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid;copper |
InChI |
InChI=1S/C17H11ClN2O3.Cu/c18-11-5-7-12(8-6-11)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23;/h1-9,21H,(H,22,23); |
InChI Key |
CHEMEAQKYDRMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)Cl)O)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


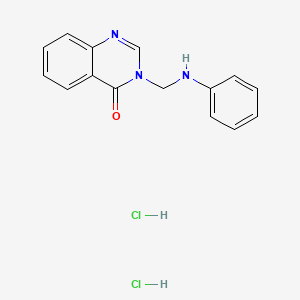
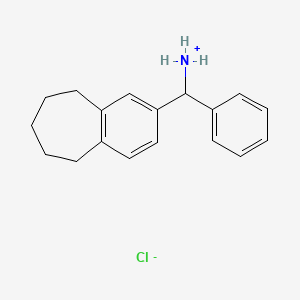
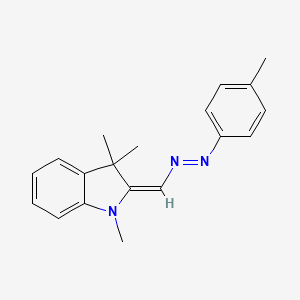
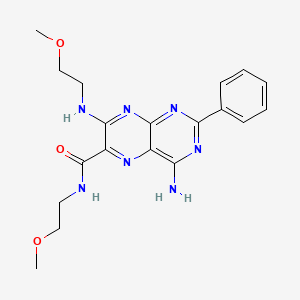
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
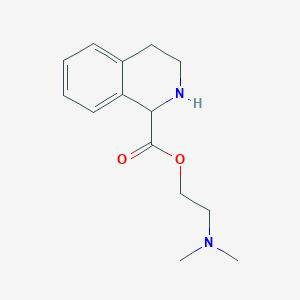
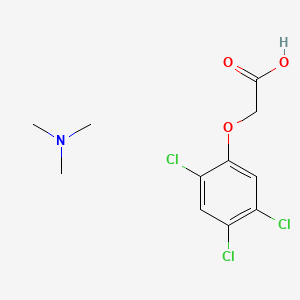


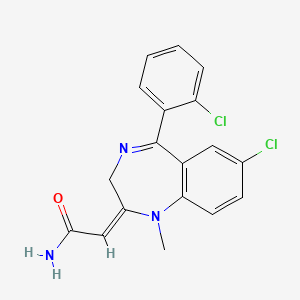
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
